3-Methyl-5-(2-pyrrolidinyl)-1H-1,2,4-triazole dihydrochloride

Beschreibung

IUPAC Nomenclature and Systematic Naming Conventions

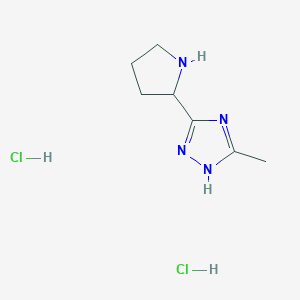

The compound 3-methyl-5-(2-pyrrolidinyl)-1H-1,2,4-triazole dihydrochloride adheres to IUPAC nomenclature conventions for heterocyclic systems. The parent structure is 1H-1,2,4-triazole , a five-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4. Substituents are numbered based on priority rules, with the methyl group (-CH₃) at position 3 and the 2-pyrrolidinyl group (-N-pyrrolidinyl) at position 5. The dihydrochloride designation indicates two chloride counterions (Cl⁻) neutralizing protonated nitrogen atoms.

Key Naming Components :

- 1H-1,2,4-triazole : Denotes the triazole core with a hydrogen atom at position 1.

- 3-methyl : Indicates a methyl substituent at position 3.

- 5-(2-pyrrolidinyl) : Specifies a pyrrolidine ring attached via its nitrogen atom to position 5.

- Dihydrochloride : Reflects two chloride ions bound to protonated sites (likely the triazole N1 and pyrrolidine N).

Molecular Formula and Stoichiometric Composition Analysis

The molecular formula of the dihydrochloride salt is C₇H₁₄Cl₂N₄ , derived from the neutral base compound C₇H₁₂N₄ and two chloride ions (Cl⁻).

| Component | Formula | Molecular Weight |

|---|---|---|

| Base compound (C₇H₁₂N₄) | C₇H₁₂N₄ | 152.20 g/mol |

| 2 Cl⁻ ions | Cl₂ | 70.90 g/mol |

| Total | C₇H₁₄Cl₂N₄ | 223.10 g/mol |

The dihydrochloride form enhances solubility and stability, a common strategy for nitrogen-rich heterocycles.

Tautomeric Forms and Protonation States in Aqueous Solutions

The parent 1H-1,2,4-triazole exhibits tautomerism between 1H (proton at N1) and 4H (proton at N4) forms. However, substituents and protonation in the dihydrochloride salt restrict such interconversion.

Key Observations :

- Substituent Effects :

Stereochemical Considerations of Pyrrolidinyl Substituent

The 2-pyrrolidinyl group adopts a puckered conformation due to the inherent strain of the five-membered ring. Pyrrolidine typically exists as a half-chair or envelope conformation , with the nitrogen atom in the equatorial position to minimize steric strain.

Structural Features :

- Pyrrolidine Ring Puckering : The nitrogen atom is in the equatorial position , while the substituent (triazole ring) occupies the axial position to avoid eclipsing interactions.

- No Stereogenic Centers : The pyrrolidine ring lacks stereogenic carbons, so no enantiomers or diastereomers exist.

- Conformational Flexibility : The ring undergoes rapid pseudorotation, but the triazole substituent restricts extreme puckering due to steric clashes.

Eigenschaften

IUPAC Name |

5-methyl-3-pyrrolidin-2-yl-1H-1,2,4-triazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.2ClH/c1-5-9-7(11-10-5)6-3-2-4-8-6;;/h6,8H,2-4H2,1H3,(H,9,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYDDRPFBMHLWCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C2CCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Conventional Synthetic Route via N-Alkylation and Salt Formation

The most commonly referenced synthetic approach involves:

- Starting Materials: 3-methyl-1H-1,2,4-triazole and 2-pyrrolidinyl chloride.

- Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

- Base Usage: Sodium hydroxide or a similar base is employed to facilitate nucleophilic substitution.

- Process: The 3-methyl-1H-1,2,4-triazole is reacted with 2-pyrrolidinyl chloride under basic conditions to form the substituted triazole intermediate.

- Salt Formation: Subsequent addition of hydrochloric acid converts the free base into the dihydrochloride salt, enhancing stability and solubility.

This method is scalable and can be adapted for industrial production using continuous flow reactors and automated systems to optimize yield and purity.

Cyclization-Based Synthetic Strategy (Built-in Approach)

An alternative and more sustainable approach involves constructing the triazole ring via cyclization reactions from simpler precursors, which can avoid selectivity issues associated with N-alkylation:

- Key Precursors: Ethyl hydrazinoacetate (hydrazine synthon) and acetimidamide (electrophilic partner).

- Reaction Mechanism: The triazole ring is formed by condensation between these two components under mild conditions, avoiding harsh reagents or chromatographic purification.

- Advantages: This approach is atom-economical, environmentally benign, and suitable for scale-up using continuous flow chemistry.

- Process Optimization: Screening of bases, solvents, and temperatures is crucial to maximize yield and selectivity.

- Industrial Relevance: This method circumvents the need for chromatographic purification, reducing solvent waste and cost, which is particularly beneficial for large-scale synthesis.

Comparative Data Table of Preparation Methods

| Method | Key Reactants | Reaction Conditions | Advantages | Limitations | Industrial Feasibility |

|---|---|---|---|---|---|

| N-Alkylation + Salt Formation | 3-methyl-1H-1,2,4-triazole, 2-pyrrolidinyl chloride | Room temp., dichloromethane, NaOH base | Simple, straightforward, scalable | Moderate selectivity, possible side reactions | High, with process optimization |

| Cyclization (Built-in) | Ethyl hydrazinoacetate, acetimidamide | Mild, continuous flow, metal-free | High atom economy, environmentally friendly | Requires precursor synthesis, reaction optimization | High, sustainable and scalable |

| CuAAC (Click Chemistry) | Azides and terminal alkynes | Room temp., CuI/Al2O3 catalyst, mixed solvents | High yield, chirality control, reusable catalyst | Specific to 1,2,3-triazoles, catalyst cost | Moderate, catalyst recycling possible |

Detailed Research Findings and Notes

The conventional N-alkylation approach is well-established but may require chromatographic purification due to regioselectivity challenges. The dihydrochloride salt formation improves compound stability and handling.

The cyclization method under continuous flow conditions represents a significant advancement, offering safer handling of reactive intermediates and higher yields compared to batch processes. This method aligns with green chemistry principles by minimizing solvent use and waste generation.

Studies on related β-pyrrolidino-1,2,3-triazoles synthesized via CuAAC highlight the potential for catalyst-supported, mild-condition cycloadditions to produce pyrrolidinyl-substituted triazole derivatives with high enantiomeric purity, suggesting possible future applications for 1,2,4-triazole analogs.

Nuclear Magnetic Resonance (NMR) and infrared spectroscopy data confirm the structural integrity of synthesized compounds, with chemical shifts indicative of methyl and pyrrolidinyl groups consistent with literature values.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-5-(2-pyrrolidinyl)-1H-1,2,4-triazole dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction could produce triazole derivatives with reduced functional groups.

Wissenschaftliche Forschungsanwendungen

3-Methyl-5-(2-pyrrolidinyl)-1H-1,2,4-triazole dihydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Methyl-5-(2-pyrrolidinyl)-1H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyrrolidine moiety may enhance the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole Dihydrochloride

- Molecular Weight : 255.14 g/mol

- CAS : 1909294-13-8

- Key Differences : The pyrrolidinyl group here includes a methoxy substituent at position 4, enhancing steric bulk and hydrogen-bonding capacity. This modification may improve binding affinity to chiral targets in pharmaceuticals .

- Applications : Used in synthesizing drug candidates for neurological disorders due to its stereochemical complexity .

3-Methyl-5-(3-pyrrolidinyl)-1,2,4-oxadiazole Hydrochloride

- Molecular Weight : 189.64 g/mol

- CAS : 1121057-52-0

- Key Differences : Replaces the 1,2,4-triazole core with a 1,2,4-oxadiazole ring, altering electronic properties and reducing basicity. This impacts solubility and metabolic stability .

1-Tricyclohexylstannyl-1H-1,2,4-triazole

- CAS : 41083-11-8

- Key Differences : Contains a tin-based substituent (tricyclohexylstannyl), which introduces toxicity concerns. This compound is banned due to teratogenic effects in animals .

- Applications : Formerly used as a pesticide (azocyclotin) but withdrawn for safety reasons .

Functional and Pharmacological Comparison

Physicochemical Properties

Biologische Aktivität

3-Methyl-5-(2-pyrrolidinyl)-1H-1,2,4-triazole dihydrochloride is a derivative of the 1,2,4-triazole class, which has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a triazole ring with a methyl group and a pyrrolidine substituent. The molecular formula is CHClN. Its structure is critical for its interaction with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit considerable antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : The MIC values for triazole derivatives often range from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

- Mechanism of Action : Triazoles typically inhibit the synthesis of ergosterol in fungal cell membranes, leading to cell death. The presence of the pyrrolidine group may enhance the lipophilicity of these compounds, improving their membrane penetration.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For instance:

- Cell Lines Tested : In vitro studies have evaluated the effects on various cancer cell lines, including A549 (lung cancer) and others.

- Results : Certain derivatives showed significant cytotoxicity against A549 cells with viability reductions noted at concentrations as low as 100 µM . The presence of specific substituents on the triazole ring can enhance anticancer activity by affecting cellular uptake and apoptosis pathways.

Study 1: Antimicrobial Efficacy

A study published in ACS Omega assessed several pyrazole derivatives similar to our compound. The results indicated that compounds exhibited strong antimicrobial activities with notable inhibition zones against tested pathogens .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 7b | 0.22 | Bactericidal |

| 10 | 0.25 | Fungicidal |

Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of triazole derivatives. Compounds were tested for cytotoxic effects on A549 cells using an MTT assay. The study revealed that specific modifications to the triazole structure significantly influenced their efficacy .

| Compound | Viability (%) | IC50 (μM) |

|---|---|---|

| 15 | 66 | 50 |

| Control (Cisplatin) | 78 | N/A |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-Methyl-5-(2-pyrrolidinyl)-1H-1,2,4-triazole dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving heterocyclic condensation. For example, ethyl acetamidate derivatives can react with substituted phenylhydrazines under basic conditions (e.g., triethylamine in chloroform) to form the triazole core, followed by functionalization of the pyrrolidine moiety . Critical parameters include stoichiometric ratios (e.g., 1:1.1 molar ratio of hydrazine to acetamidate), reaction temperature (0–25°C), and oxidation steps (e.g., using meta-chloroperbenzoic acid for sulfone formation). Yield optimization may require controlled pH during crystallization and solvent selection (e.g., CHCl₃ for solubility) .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

- Methodological Answer :

- ¹H/¹³C-NMR : Assigns proton environments (e.g., distinguishing methyl groups on triazole vs. pyrrolidine) and carbon connectivity .

- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for small-molecule refinement. Data collection at high resolution (≤1.0 Å) and robust refinement protocols (e.g., TWIN/BASF commands for twinned crystals) improve accuracy .

- LC-MS : Confirms molecular weight (e.g., m/z 219.71 for the free base) and detects impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., enzyme concentration, pH) or compound purity. Strategies include:

- Reproducibility checks : Validate activity using orthogonal assays (e.g., fluorescence-based vs. colorimetric enzymatic inhibition).

- Purity analysis : Use HPLC (≥95% purity threshold) and elemental analysis (C, H, N within ±0.4% of theoretical values) to exclude batch-specific impurities .

- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to control experiments) .

Q. What computational approaches are effective for predicting the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : Software like AutoDock Vina can model binding to targets (e.g., COX-2 or catalase). Use high-resolution crystal structures (PDB ID: 1PXX for COX-2) and flexible ligand sampling to account for triazole tautomerism .

- ADME prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP = 1.2 ± 0.3, indicating moderate lipophilicity). Adjust substituents (e.g., methyl vs. trifluoromethyl) to optimize blood-brain barrier permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.